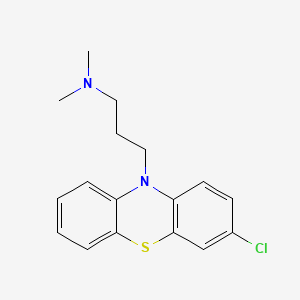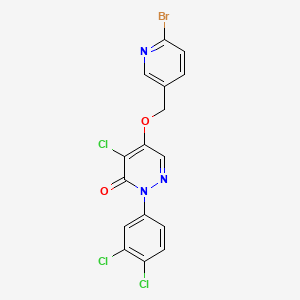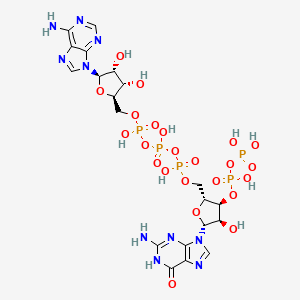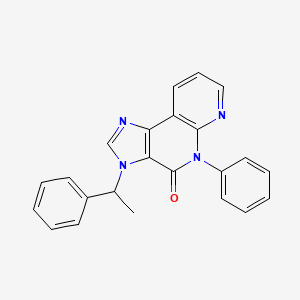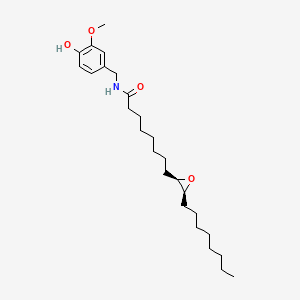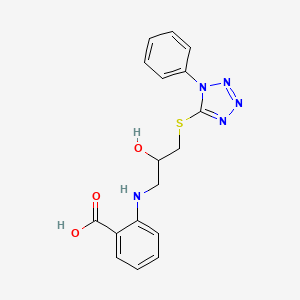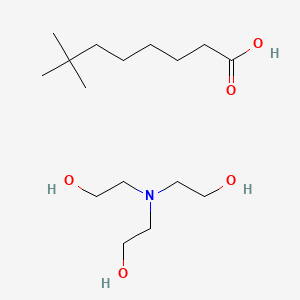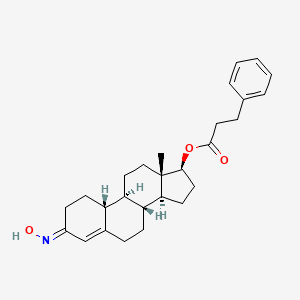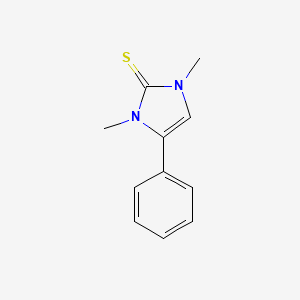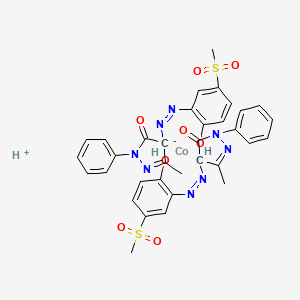
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 249-997-6, also known as potassium nitrite, is a chemical compound with the molecular formula KNO₂. It is a white to slightly yellowish crystalline powder that is highly soluble in water. Potassium nitrite is primarily used as a food preservative and in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium nitrite can be synthesized through the reduction of potassium nitrate (KNO₃) using a reducing agent such as lead or iron. The reaction is typically carried out at elevated temperatures to facilitate the reduction process. The general reaction is as follows: [ \text{KNO}_3 + \text{Pb} \rightarrow \text{KNO}_2 + \text{PbO} ]
Industrial Production Methods
In industrial settings, potassium nitrite is often produced by the absorption of nitrogen oxides (NO and NO₂) in a potassium hydroxide (KOH) solution. The resulting solution is then evaporated to crystallize the potassium nitrite. The overall process can be summarized as: [ \text{2NO} + \text{NO}_2 + 2\text{KOH} \rightarrow 2\text{KNO}_2 + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions
Potassium nitrite undergoes various chemical reactions, including:
Oxidation: Potassium nitrite can be oxidized to potassium nitrate (KNO₃) in the presence of strong oxidizing agents. [ \text{2KNO}_2 + \text{O}_2 \rightarrow 2\text{KNO}_3 ]
Reduction: It can be reduced to potassium hydroxide (KOH) and ammonia (NH₃) under reducing conditions. [ \text{KNO}_2 + 4\text{H}_2 \rightarrow \text{KOH} + \text{NH}_3 + \text{H}_2\text{O} ]
Substitution: Potassium nitrite can react with various acids to form nitrous acid (HNO₂) and the corresponding potassium salt. [ \text{KNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{KCl} ]
Common Reagents and Conditions
Common reagents used in reactions with potassium nitrite include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and acids (e.g., hydrochloric acid). Reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium nitrite include potassium nitrate, potassium hydroxide, ammonia, and nitrous acid, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium nitrite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: Potassium nitrite is used in biological studies to investigate the effects of nitrites on cellular processes and metabolic pathways.
Medicine: It has applications in medical research, particularly in the study of nitric oxide (NO) pathways and their role in cardiovascular health.
Industry: Potassium nitrite is used in the manufacturing of dyes, pharmaceuticals, and as a corrosion inhibitor in industrial processes.
Mécanisme D'action
Potassium nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator and signaling molecule. The compound is converted to nitrous acid (HNO₂) in acidic environments, which then decomposes to produce nitric oxide. The nitric oxide generated interacts with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the context of cardiovascular research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Potassium nitrite is similar to other nitrite compounds, such as sodium nitrite (NaNO₂) and calcium nitrite (Ca(NO₂)₂). it is unique in its specific applications and properties:
Sodium Nitrite: Sodium nitrite is commonly used as a food preservative and in the treatment of cyanide poisoning. It has similar chemical properties but differs in its solubility and industrial applications.
Calcium Nitrite: Calcium nitrite is primarily used as a corrosion inhibitor in concrete and construction materials. It has different solubility and reactivity compared to potassium nitrite.
Propriétés
Numéro CAS |
29998-71-8 |
|---|---|
Formule moléculaire |
C34H31CoN8O8S2- |
Poids moléculaire |
802.7 g/mol |
Nom IUPAC |
cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1 |
Clé InChI |
VGXXQAINALCMPI-UHFFFAOYSA-O |
SMILES canonique |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


